molecular formula C12H22O4 B1600424 Di-tert-butyl succinate CAS No. 926-26-1

Di-tert-butyl succinate

Cat. No.: B1600424
CAS No.: 926-26-1
M. Wt: 230.3 g/mol
InChI Key: GOORECODRBZTKF-UHFFFAOYSA-N
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Description

Di-tert-butyl succinate, also known as butanedioic acid, bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C12H22O4. It is a diester of succinic acid and is characterized by the presence of two tert-butyl groups attached to the succinate backbone. This compound is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl succinate can be synthesized through the proton-catalyzed esterification of succinic acid with isobutene. The reaction involves the use of a water-containing acid esterification catalyst, such as sulfuric acid, in a concentration of not more than 95% by weight . The reaction is carried out under controlled conditions to minimize the evolution of heat and to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting succinic acid or succinic acid anhydride with isobutene in the presence of a concentrated acid, such as sulfuric acid. The process is optimized to reduce the formation of polymerization products and to improve the overall efficiency and safety of the production .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl succinate undergoes various chemical reactions, including:

    Esterification: The compound can participate in esterification reactions to form other esters.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield succinic acid and tert-butyl alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Hydrolysis: Requires the presence of water and either an acid or a base.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed:

    Hydrolysis: Succinic acid and tert-butyl alcohol.

    Oxidation: Various oxidation products, depending on the specific conditions and reagents used.

Scientific Research Applications

Di-tert-butyl succinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for succinic acid.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Diethyl succinate: Another diester of succinic acid, but with ethyl groups instead of tert-butyl groups.

    Dimethyl succinate: A diester with methyl groups.

    Diisopropyl succinate: A diester with isopropyl groups.

Comparison:

This compound stands out due to its unique structure and the presence of tert-butyl groups, which influence its reactivity and applications in various fields.

Biological Activity

Di-tert-butyl succinate (DTBS) is an ester derived from succinic acid and tert-butanol, notable for its applications in various chemical and biological contexts. This article explores the biological activities associated with DTBS, including its antioxidative properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H22O4
  • Molecular Weight : 230.3 g/mol
  • Boiling Point : 321-324 K
  • Purity : Typically >99% in synthesized forms

Antioxidative Properties

Research indicates that DTBS exhibits significant antioxidative activity. A comparative study highlighted that compounds containing the 2,6-di-tert-butylphenol moiety, which is structurally similar to DTBS, demonstrated enhanced antioxidative properties in vitro. The DPPH (1,1-diphenyl-2-picrylhydrazyl) test showed a marked reduction in oxidative stress markers when treated with these compounds, suggesting that DTBS might have similar effects due to its structural characteristics .

  • Radical Scavenging : DTBS may act as a radical scavenger, neutralizing free radicals and preventing lipid peroxidation.
  • Cellular Protection : In studies involving renal proximal tubular cells (RPTC), succinate supplementation (including derivatives like DTBS) was shown to prevent mitochondrial dysfunction and maintain cellular respiration under oxidative stress conditions .

Study on Cellular Viability

A study investigated the effects of succinate supplementation on RPTC under oxidative stress induced by tert-butyl hydroperoxide (TBHP). Results indicated that:

  • Cell Injury Reduction : Cells supplemented with succinate showed significantly lower rates of injury and lysis compared to controls.
  • Respiratory Function : Supplementation maintained mitochondrial respiratory function at control levels even after oxidative stress exposure .
ParameterControl GroupSuccinate Supplemented Group
Cell Injury (%)240
Basal Oxygen Consumption (%)67100
Uncoupled Oxygen Consumption (%)30100

Inflammation Modulation

Another study examined the impact of non-phthalate plasticizers, including di-heptyl succinate (similar to DTBS), on inflammatory responses in macrophages. The findings suggested that these compounds could modulate inflammasome activation, potentially leading to improved recovery outcomes in inflammatory conditions .

Properties

IUPAC Name

ditert-butyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOORECODRBZTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450132
Record name Di-tert-butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-26-1
Record name Di-tert-butyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-TERT-BUTYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An autoclave is charged with 212.5 g (1.80 mol) of succinic acid and 166.8 g (2.25 mol) of tert-butanol and then 808 g (14.40 mol) of isobutene are forced in at 263 K jacket temperature. After the addition is complete, 108.1 g (1.08 mol) of 98% sulfuric acid are pumped in over 70 minutes at a temperature of 268 to 275 K in the vessel. The reaction mixture is then stirred for 30 minutes at a temperature of 275 to 278 K in the vessel and, after increasing the temperature to 293 to 295 K, it is stirred for another 14 hours at that temperature and at a pressure from (4×105) to (5×105) Pa. The reaction mixture is then forced into an agitated mixture consisting of 1000 g of ice and 300 ml (3 mol) of 30% sodium hydroxide solution and the autoclave is then flushed with 200-300 ml of petroleum ether which is also added to the mixture of ice/sodium hydroxide solution. The mixture is warmed to room temperature and the organic phase is separated. The aqueous phase is extracted 3 times with 100-150 ml of petroleum ether each and the organic phases are then combined. The organic phases are concentrated in a rotary evaporator at a bath temperature of 323 K and (3×103) Pa (final value). To purify the crude product it is fractionally distilled, with addition of about 0.5 g of magnesium oxide, via a 30 cm packed column (Raschig rings 5×5 mm) under vacuum. The ester content of the individual fractions is determined by gas chromatography. Fractions having ester contents of <97% by weight are distilled again. After a total of 3 distillations, 329.3 g (79.4% of theory) of di-tert-butyl succinate are obtained having a 97.2% purity (percent per area), determined by gas chromatography, corresponding to 7.2% of theory a 100%.
Quantity
212.5 g
Type
reactant
Reaction Step One
Quantity
166.8 g
Type
reactant
Reaction Step One
Quantity
808 g
Type
reactant
Reaction Step Two
Quantity
108.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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